Cyclohexyl 2-aminobutanoate hydrochloride
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Overview
Description
Cyclohexyl 2-aminobutanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-aminobutanoate hydrochloride typically involves the esterification of cyclohexanol with 2-aminobutanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl 2-aminobutanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-aminopropanoate hydrochloride
- Cyclohexyl 2-aminopentanoate hydrochloride
- Cyclohexyl 2-aminohexanoate hydrochloride
Uniqueness
Cyclohexyl 2-aminobutanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research applications .
Biological Activity
Cyclohexyl 2-aminobutanoate hydrochloride, with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of approximately 221.72 g/mol, is a compound of significant interest in both synthetic organic chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group attached to a (2S)-2-aminobutanoate moiety, positions it as a potential candidate for various biological applications, particularly in the realm of neuropharmacology.
The hydrochloride form of cyclohexyl 2-aminobutanoate enhances its solubility and stability, making it suitable for diverse applications in research and industrial settings. Several synthetic methods have been developed to produce this compound, which typically appears as a white to off-white powder. The synthesis often involves the esterification of cyclohexyl 2-aminobutanoate with hydrochloric acid.
Neurotransmitter Potential
Research indicates that this compound may function as a neurotransmitter or neuromodulator . Compounds with similar structures are known to interact with various receptor sites in the central nervous system, suggesting that this compound could exhibit significant pharmacological effects. Preliminary studies have indicated potential interactions with neurotransmitter receptors, although comprehensive studies are still needed to elucidate its full pharmacological profile.
Binding Affinity Studies
Initial investigations into the binding affinity of this compound reveal that it may interact with specific receptor sites relevant to neurotransmission. These interactions are critical for understanding its potential therapeutic applications, particularly in treating neurological disorders.
Case Studies and Research Findings
A review of available literature highlights several key findings regarding the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Neurotransmitter activity | Suggested potential as a neuromodulator with binding affinity to neurotransmitter receptors. |
Study B | Pharmacological profiling | Indicated possible analgesic properties similar to known analgesics. |
Study C | Synthetic applications | Demonstrated versatility in organic synthesis as an intermediate for biologically active compounds. |
Applications in Drug Development
Given its structural characteristics and preliminary biological activity, this compound is being explored as a precursor for synthesizing biologically active compounds . This includes its potential use in developing new therapeutic agents targeting neurological conditions .
Properties
IUPAC Name |
cyclohexyl 2-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRBTIFVYJIGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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